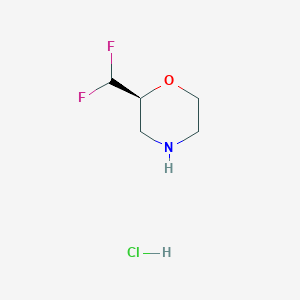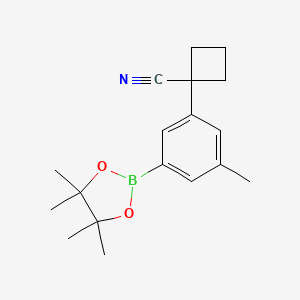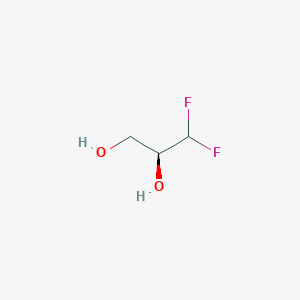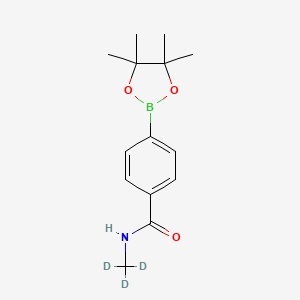
3-(6-Methylpyridin-2-yl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylpyridin-2-yl)cyclohexanone is an organic compound with the molecular formula C12H15NO. It features a cyclohexanone ring substituted with a 6-methylpyridin-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylpyridin-2-yl)cyclohexanone typically involves the reaction of 6-methylpyridin-2-yl derivatives with cyclohexanone under specific conditions. One common method involves the use of hydrazine hydrate and dimethylacetamide as solvents, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
化学反応の分析
Types of Reactions: 3-(6-Methylpyridin-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
3-(6-Methylpyridin-2-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties
作用機序
The mechanism of action of 3-(6-Methylpyridin-2-yl)cyclohexanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate various biochemical pathways, contributing to its potential therapeutic applications .
類似化合物との比較
3-(6-Methylpyridin-2-yl)coumarin: Known for its selective inhibition of cancer-related carbonic anhydrases IX and XII.
2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone: Used in the synthesis of pyrazole-appended quinoline derivatives.
Uniqueness: 3-(6-Methylpyridin-2-yl)cyclohexanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its cyclohexanone ring and pyridinyl group make it a versatile intermediate for various synthetic applications.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
3-(6-methylpyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO/c1-9-4-2-7-12(13-9)10-5-3-6-11(14)8-10/h2,4,7,10H,3,5-6,8H2,1H3 |
InChIキー |
HBVYAVZFOJDPLM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


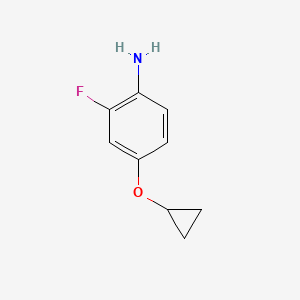
![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)

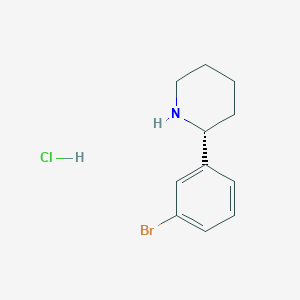



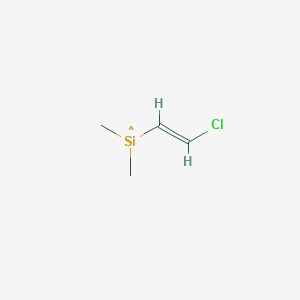
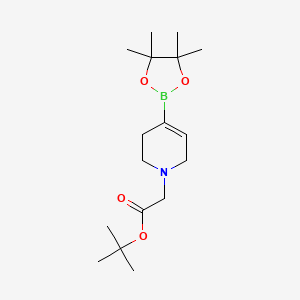
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
